5-(Trifluoromethyl)naphthalen-2-amine
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Overview
Description
5-(Trifluoromethyl)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of naphthalen-2-amine using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)naphthalen-2-amine may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)naphthalen-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
5-(Trifluoromethyl)naphthalen-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential pharmaceutical intermediate.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)naphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and electronic properties, allowing it to interact more effectively with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a naphthalene ring.
5-(Trifluoromethyl)indole: Contains an indole ring, offering different biological activities.
5-(Trifluoromethyl)quinoline: Features a quinoline ring, used in different pharmaceutical applications
Uniqueness
5-(Trifluoromethyl)naphthalen-2-amine is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to other trifluoromethylated aromatic compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H8F3N |
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Molecular Weight |
211.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |
InChI Key |
VQNKUKJMYOBIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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